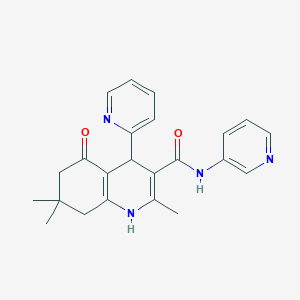
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Descripción general
Descripción
2,7,7-trimethyl-5-oxo-4-(2-pyridinyl)-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.18992602 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Antibacterial Agents
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. A study by Domagala et al. (1988) synthesized a series of quinoline carboxylic acids showing correlations between the inhibition of DNA gyrase and antibacterial potency. A quantitative structure-activity relationship (QSAR) was derived, indicating that antibacterial potency is strongly dependent on the substituent's characteristics, with the cyclopropyl group enhancing activity significantly (Domagala et al., 1988).
Novel Synthesis Methods for Quinolines
Studies on the synthesis of quinoline derivatives reveal innovative methods for creating these compounds. For example, a method for the synthesis of iodoazines through iododestannation of trimethylstannylazines has been developed, demonstrating a facile and convenient approach to producing iodine-substituted quinolines and related compounds (Yamamoto & Yanagi, 1982).
Quinoline Carboxamides as Potent Inhibitors
Another area of research involves the discovery of quinoline carboxamides as potent and selective inhibitors for specific enzymes. Degorce et al. (2016) identified novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, showcasing the potential for therapeutic applications in diseases where ATM plays a critical role (Degorce et al., 2016).
Quinolines in Organic Synthesis
Quinolines also find applications in organic synthesis, with studies exploring their reactivity and utility in constructing complex molecular architectures. For instance, the cyclization of lithiated pyridine and quinoline carboxamides has been used to synthesize partially saturated pyrrolopyridines and spirocyclic beta-lactams, illustrating the versatility of quinoline derivatives in synthetic chemistry (Clayden, Hamilton, & Mohammed, 2005).
Propiedades
IUPAC Name |
2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-N-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-19(22(29)27-15-7-6-9-24-13-15)21(16-8-4-5-10-25-16)20-17(26-14)11-23(2,3)12-18(20)28/h4-10,13,21,26H,11-12H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUQHZGUADFLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetic acid](/img/structure/B4058504.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B4058512.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4058514.png)

![3-(2-furylmethyl)-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(3H)-quinazolinone](/img/structure/B4058539.png)

![6-[4-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058552.png)
![2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)
![methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4058570.png)
![8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4058575.png)
![2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-5-(methylthio)-1,3,4-thiadiazole](/img/structure/B4058576.png)

![2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4058606.png)
